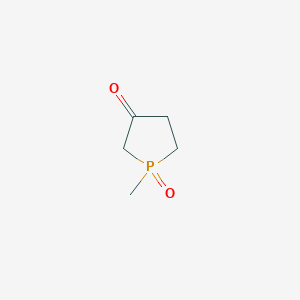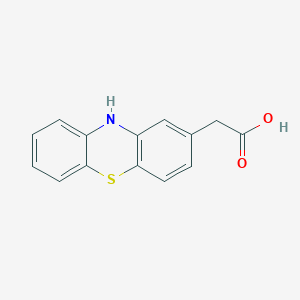
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane is an organosilicon compound with the molecular formula C28H30O3Si2 It is characterized by the presence of two silicon atoms bonded to phenyl groups and ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane can be synthesized through the reaction of tetraphenyldisiloxane with ethanol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{(C_6H_5)_2SiH_2 + 2C_2H_5OH} \rightarrow \text{(C_6H_5)_2Si(OCH_2CH_3)_2} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and ethanol.
Oxidation: Reaction with oxidizing agents to form siloxane bonds.
Substitution: Reaction with nucleophiles to replace ethoxy groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Formation of silanols and ethanol.
Oxidation: Formation of siloxane bonds.
Substitution: Formation of substituted siloxanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Potential use in the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of silicone-based materials and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane involves its ability to form stable siloxane bonds. The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This property makes it useful in the formation of silicone-based materials with desirable mechanical and chemical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethoxy-1,1,3,3-tetraphenyldisiloxane
- 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane
- 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane
Uniqueness
1,3-Diethoxy-1,1,3,3-tetraphenyldisiloxane is unique due to the presence of ethoxy groups, which provide it with distinct reactivity compared to its methoxy or methyl analogs. This allows for specific applications where the ethoxy groups can be selectively hydrolyzed or substituted.
Eigenschaften
CAS-Nummer |
18848-24-3 |
|---|---|
Molekularformel |
C28H30O3Si2 |
Molekulargewicht |
470.7 g/mol |
IUPAC-Name |
ethoxy-[ethoxy(diphenyl)silyl]oxy-diphenylsilane |
InChI |
InChI=1S/C28H30O3Si2/c1-3-29-32(25-17-9-5-10-18-25,26-19-11-6-12-20-26)31-33(30-4-2,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h5-24H,3-4H2,1-2H3 |
InChI-Schlüssel |
QRZBTGCXOVMETC-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


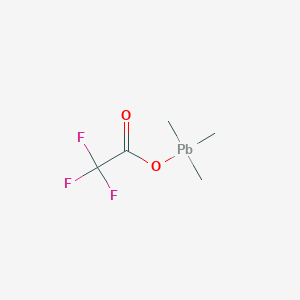
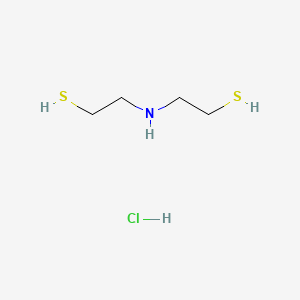

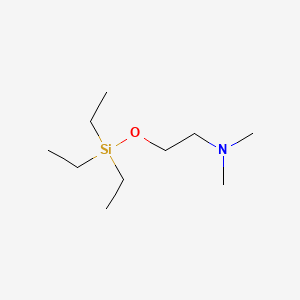
![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
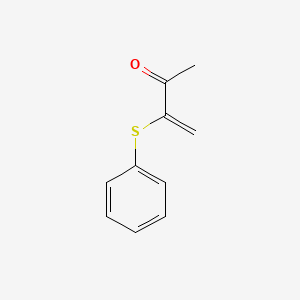
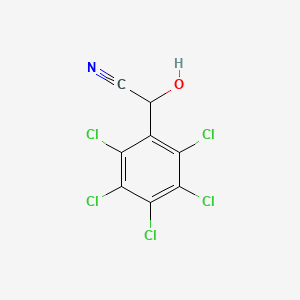



![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)

